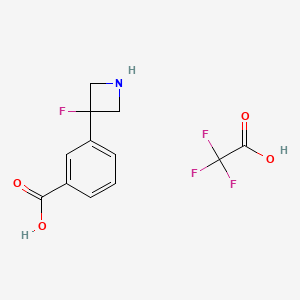

3-(3-Fluoroazetidin-3-yl)benzoic acid trifluoroacetic acid

Description

3-(3-Fluoroazetidin-3-yl)benzoic acid trifluoroacetic acid (TFA) is a fluorinated azetidine derivative conjugated with benzoic acid and stabilized by trifluoroacetic acid as a counterion. The compound features a benzoic acid backbone substituted at the 3-position with a 3-fluoroazetidine ring. This structural motif is significant in medicinal chemistry due to the azetidine ring’s conformational rigidity and fluorine’s electronegativity, which can enhance metabolic stability and binding affinity in drug candidates .

- Acylation reactions using trifluoroacetic acid (TFA) as a catalyst or deprotecting agent (e.g., Boc-group removal) .

Applications: Such compounds are explored as intermediates in kinase inhibitors, histone deacetylase (HDAC) inhibitors, and other therapeutics where fluorine substitution optimizes pharmacokinetics .

Properties

IUPAC Name |

3-(3-fluoroazetidin-3-yl)benzoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2.C2HF3O2/c11-10(5-12-6-10)8-3-1-2-7(4-8)9(13)14;3-2(4,5)1(6)7/h1-4,12H,5-6H2,(H,13,14);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYUQYPTWIKQPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CC=CC(=C2)C(=O)O)F.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F4NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoroazetidin-3-yl)benzoic acid trifluoroacetic acid typically involves the following steps:

Formation of 3-Fluoroazetidine: This can be achieved through the fluorination of azetidine using appropriate fluorinating agents under controlled conditions.

Coupling with Benzoic Acid: The 3-fluoroazetidine is then coupled with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Addition of Trifluoroacetic Acid: Finally, trifluoroacetic acid is introduced to the reaction mixture to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoroazetidin-3-yl)benzoic acid trifluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

3-(3-Fluoroazetidin-3-yl)benzoic acid trifluoroacetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Fluoroazetidin-3-yl)benzoic acid trifluoroacetic acid involves its interaction with specific molecular targets. The fluorine atom in the azetidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The benzoic acid moiety can contribute to the compound’s overall stability and solubility, while the trifluoroacetic acid component can influence its reactivity and metabolic profile.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and physicochemical properties of 3-(3-fluoroazetidin-3-yl)benzoic acid TFA with related compounds:

Key Observations :

- Positional Isomerism: The 3- vs.

- Azetidine Modifications : Ethyl substitution (as in 2-(3-ethylazetidin-1-yl)acetic acid TFA) increases lipophilicity compared to fluorine, which may influence membrane permeability .

- Solubility: Triazinylaminobenzoic acids (structurally related) exhibit low solubility in chloroform and methanol but moderate solubility in 1,4-dioxane . This trend likely extends to the target compound.

Biological Activity

3-(3-Fluoroazetidin-3-yl)benzoic acid trifluoroacetic acid is a compound that has garnered attention for its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic potential is crucial for its development as a drug candidate. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is . The compound contains a benzoic acid moiety coupled with a trifluoroacetic acid group, which may influence its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies suggest that the trifluoroacetyl group enhances the compound's binding affinity to target proteins, potentially modulating their activity. The presence of the fluoroazetidine ring may also contribute to unique steric and electronic properties that affect its interaction dynamics.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics.

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| This compound | E. coli | 25 |

| This compound | S. aureus | 30 |

Anticancer Activity

The antiproliferative effects of this compound have been evaluated in several cancer cell lines. Studies indicate that the compound can induce apoptosis in leukemic cells, suggesting potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HL60 (leukemia) | 40 | Apoptosis induction |

| MCF7 (breast cancer) | 35 | Cell cycle arrest |

Study on Antimicrobial Efficacy

A study published in 2024 examined the antimicrobial efficacy of various benzoic acid derivatives, revealing that compounds similar to this compound exhibited potent activity against multidrug-resistant bacteria. The study emphasized the need for further exploration into structure-activity relationships (SAR) to optimize these compounds for clinical use.

Evaluation in Cancer Research

Another significant study focused on the antiproliferative effects of the compound in vitro. The results demonstrated that treatment with this compound led to a marked decrease in cell viability in various cancer cell lines, supporting its potential role as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.